Hexahydro-1-(2-methoxy-2-phenyl-N-propylacetimidoyl)-1H-azepine
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Overview
Description
Hexahydro-1-(2-methoxy-2-phenyl-N-propylacetimidoyl)-1H-azepine is an organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by its unique structure, which includes a hexahydro ring, a methoxy group, a phenyl group, and a propylacetimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-(2-methoxy-2-phenyl-N-propylacetimidoyl)-1H-azepine typically involves multiple steps, including the formation of the azepine ring and the introduction of the functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the azepine ring through cyclization of appropriate precursors.
Functional Group Introduction: Addition of methoxy, phenyl, and propylacetimidoyl groups through various organic reactions such as alkylation, acylation, and substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1-(2-methoxy-2-phenyl-N-propylacetimidoyl)-1H-azepine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Hexahydro-1-(2-methoxy-2-phenyl-N-propylacetimidoyl)-1H-azepine involves its interaction with molecular targets and pathways within biological systems. This may include:
Binding to Receptors: Interaction with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Hexahydro-1-(2-methoxy-2-phenyl-N-propylacetimidoyl)-1H-azepine can be compared with other similar compounds, such as:
Hexahydro-1H-azepine: Lacks the methoxy, phenyl, and propylacetimidoyl groups.
1-(2-methoxy-2-phenyl-N-propylacetimidoyl)-1H-azepine: Contains similar functional groups but may differ in ring structure.
Phenylazepines: Compounds with a phenyl group attached to the azepine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.
Properties
CAS No. |
64058-23-7 |
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Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-methoxy-2-phenyl-N-propylethanimine |
InChI |
InChI=1S/C18H28N2O/c1-3-13-19-18(20-14-9-4-5-10-15-20)17(21-2)16-11-7-6-8-12-16/h6-8,11-12,17H,3-5,9-10,13-15H2,1-2H3 |
InChI Key |
DFKPLEFEIVTTOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C(C1=CC=CC=C1)OC)N2CCCCCC2 |
Origin of Product |
United States |
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